molecular formula C25H30N2O5 B1585795 奎那普利 CAS No. 85441-61-8

奎那普利

货号 B1585795
CAS 编号: 85441-61-8
分子量: 438.5 g/mol
InChI 键: JSDRRTOADPPCHY-HSQYWUDLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor . It is used alone or in combination with other medications to treat high blood pressure (hypertension) and heart failure . It works by blocking a substance in the body that causes blood vessels to tighten, which relaxes the blood vessels, lowers blood pressure, and increases the supply of blood and oxygen to the heart .


Synthesis Analysis

Quinapril can be synthesized through a continuous one-flow multi-step process . The API quinapril was obtained in a total yield of 86% within an overall reaction time of 175 minutes . The method can be easily modified to make the free base or other salts and polymorphs .


Molecular Structure Analysis

Quinapril is a pro-drug, converted to its active metabolite, quinaprilat, in the liver . Marketed formulations may contain quinapril hydrochloride .


Chemical Reactions Analysis

Quinapril undergoes significant degradation in the solid state, especially in the presence of humidity, temperature, and pharmaceutical excipients . Hydrolytic reactions are among the most common processes involved in drug degradation .


Physical And Chemical Properties Analysis

Amorphous quinapril hydrochloride (QHCl) samples were prepared by lyophilization from aqueous solutions . The glass transition temperature and molecular mobility of QHCl were determined using differential scanning calorimetry, thermogravimetric analysis, powder x-ray diffractometry, polarizing microscopy, scanning electron microscopy, and infrared spectroscopy .

科学研究应用

心血管疾病的药理学和治疗用途

奎那普利(Quinapril)在被吸收后转化为奎那普利酸(quinaprilat),这是一种活性代谢物,也是一种有效的血管紧张素转换酶(ACE)抑制剂。它对患有各种心血管疾病的患者有显著的益处,主要通过改善心室和内皮功能。奎那普利已经显示出在控制原发性高血压患者的血压方面具有显著的效果,通常与利尿剂如氢氯噻嗪结合使用。它还在患有充血性心力衰竭的患者中表现出有益效果,改善了血流动力学变化、运动耐受力和症状。此外,奎那普利可能有潜力减少患有高血压和/或糖尿病的患者的微量白蛋白尿。在冠状动脉疾病患者中,它在冠状动脉程序后减少缺血事件方面显示出不同的结果(Culy & Jarvis, 2002)

对患有舒张性心力衰竭的老年患者的影响

一项评估奎那普利对患有舒张性心力衰竭且保留收缩功能的老年患者的影响的研究表明,对运动耐受力或生活质量没有显著改善。这表明奎那普利在这个特定患者群体中的益处可能有限,尽管在非常老年患者中进行这类试验的可行性得到了确认(Zi, Carmichael, & Lye, 2003)

在硬皮病和自身免疫雷诺现象中的应用

奎那普利被评估其在管理局限性皮肤系统性硬化(lcSSc)的外周血管表现和预防内脏器官受累进展方面的有效性。研究得出结论,奎那普利对患有lcSSc的患者的上肢数字溃疡或其他血管表现没有明显影响(Gliddon et al., 2007)

对冠状动脉血流和内皮功能的影响

奎那普利被研究其对冠状动脉疾病和内皮功能障碍患者微血管内皮功能的影响。结果表明,在接受奎那普利治疗的患者中,存在一种增加内皮依赖性冠状血流反应的趋势(Schlaifer et al., 1997)

在高血压临床发展和应用

奎那普利的临床发展包括对其在高血压中的药代动力学、药理学、安全性和有效性的研究。它被确定为一种每日一次的降压疗法,剂量范围为10-40毫克,并且在轻度至中度和重度高血压中显示出有效性。它在组织ACE结合的效力得到强调,有助于其持续作用(Frank, 1990)

安全和危害

Quinapril may cause serious side effects including chest pain, fast or slow heart rate, light-headed feeling, swelling, rapid weight gain, feeling short of breath, kidney problems, liver problems, signs of infection, or high blood potassium . It is advised not to use quinapril if you are pregnant or have ever had angioedema .

属性

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDRRTOADPPCHY-HSQYWUDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023547
Record name Quinapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quinapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.50e-03 g/L
Record name Quinapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. Angiotensin II also stimulates production of plasminogen activator inhibitor-1 (PAI-1), increasing the risk of thrombosis. Quinaprilat prevents the conversion of angiotensin I to angiotensin II by inhibition of angiotensin converting enzyme, and also reduces the breakdown of bradykinin. Reduced levels of angiotensin II lead to lower levels of PAI-1, reducing the risk of thrombosis, especially after a myocardial infarction.
Record name Quinapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Quinapril

CAS RN

85441-61-8
Record name Quinapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85441-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinapril [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085441618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quinapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ84Y44811
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Quinapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120-130 °C, 120 - 130 °C
Record name Quinapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quinapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinapril
Reactant of Route 2
Quinapril
Reactant of Route 3
Reactant of Route 3
Quinapril
Reactant of Route 4
Quinapril
Reactant of Route 5
Reactant of Route 5
Quinapril
Reactant of Route 6
Quinapril

Citations

For This Compound
18,800
Citations
KK Koh, MN Bui, L Hathaway, G Csako… - The American journal of …, 1999 - Elsevier
… received quinapril 20 mg on days 2 through 6. On day 7, the patient received quinapril 40 mg. If no hypotension was noted by 3 hours on this dose, the patient remained on quinapril 40 …
Number of citations: 107 www.sciencedirect.com
SC Olson, AM Horvath, BM Michniewicz… - …, 1989 - journals.sagepub.com
… All quinapril doses were administered with 8 ounces of water after at least an eight-hour … for quinapril and quinaprilat by means of a validated GC/ECD method . 27 Additional quinapril …
Number of citations: 82 journals.sagepub.com
JL Perez-Castrillon, J Silva, I Justo… - American journal of …, 2003 - academic.oup.com
… This study clarifies the therapeutic effect of three treatments—quinapril, quinapril + hydrochlorothiazide (HCTZ), enalapril—on bone remodeling markers, bone mineral density (BMD) in …
Number of citations: 107 academic.oup.com
HR Kaplan, DG Taylor, SC Olson, LK Andrews… - …, 1989 - journals.sagepub.com
… Quinapril is enzymatically hydrolyzed to a pharmacologically active diacid form quinaprilat. Quinapril is … Quinapril does not pre vent the development of hypertension when plasma renin …
Number of citations: 81 journals.sagepub.com
LE Knapp, GJ Frank, R McLain… - Journal of …, 1990 - journals.lww.com
… double-blind studies demonstrated that quinapril has a lower … either an increase with time on quinapril therapy or a dose … clinical laboratory data indicated that quinapril did not have …
Number of citations: 28 journals.lww.com
AN Wadworth, RN Brogden - Drugs, 1991 - Springer
… quinapril or from biliary excretion of quinapril and its metabolites. Apparent plasma clearance of quinapril … The mean elimination half-life of quinapril is approximately 1 hour, and that of …
Number of citations: 86 link.springer.com
B Pitt, B O'Neill, R Feldman, R Ferrari… - The American journal of …, 2001 - Elsevier
… A total of 1,750 patients were randomized to quinapril 20 mg/day or placebo and … Quinapril was well tolerated in patients after angioplasty with normal left ventricular function. Quinapril …
Number of citations: 363 www.sciencedirect.com
HR Kaplan, DG Taylor, SC Olson - Clinical cardiology, 1990 - Wiley Online Library
… effects of quinapril was noted in spontaneously hypertensive rats treated with quinapril for up to 14 consecutive days. As with other ACE inhibitors, quinapril had virtually no effect on the …
Number of citations: 16 onlinelibrary.wiley.com
GBJ Mancini, GC Henry, C Macaya, BJ O'Neill… - Circulation, 1996 - Am Heart Assoc
… ) investigated whether quinapril might improve endothelial … design, we measured the effects of quinapril (40 mg daily) on … quinapril (n=51) groups at baseline. After 6 months, only the …
Number of citations: 659 www.ahajournals.org
M Oosterga, AA Voors, YM Pinto, H Buikema… - The American journal of …, 2001 - Elsevier
… Treatment with quinapril significantly reduced clinical ischemic events after CABG: 15% … quinapril (hazard ratio 0.23, 95% confidence interval 0.06 to 0.87, p = 0.02). Long-term quinapril …
Number of citations: 184 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。